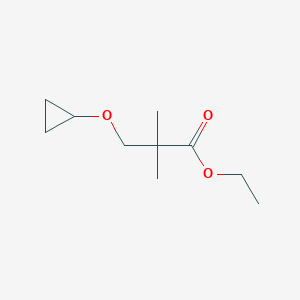
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is an organic compound with a unique structure that includes a cyclopropane ring, an ester functional group, and a dimethyl-substituted carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate typically involves the esterification of 3-cyclopropoxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclopropoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and ester group can participate in various biochemical pathways, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethylpropanoate: Similar structure but lacks the cyclopropane ring.
Cyclopropylmethyl acetate: Contains a cyclopropane ring but differs in the ester group and substitution pattern.
Uniqueness
Ethyl 3-cyclopropoxy-2,2-dimethylpropanoate is unique due to the presence of both a cyclopropane ring and a dimethyl-substituted carbon chain, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-cyclopropyloxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O3/c1-4-12-9(11)10(2,3)7-13-8-5-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
VQBYXEVHKNQCCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)COC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















